

Technical Guide: m-PEG24-NH2 for Advanced Drug Development

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Compound of Interest

Compound Name: *m*-PEG24-NH2

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on methoxy-polyethylene glycol (24)-amine (**m-PEG24-NH2**), a critical component in modern drug development and bioconjugation. This document details its chemical properties, supplier information, and key experimental protocols, offering a valuable resource for researchers in the field.

Chemical Identification and Properties

m-PEG24-NH2 is a monodisperse polyethylene glycol (PEG) derivative with a terminal methoxy group and a terminal amine group. The PEG chain consists of 24 ethylene glycol units, providing a discrete and well-defined spacer length. This precise structure is advantageous for applications requiring high purity and batch-to-batch consistency.

It is important to note that two CAS numbers are commonly associated with this compound, both referring to the same monodisperse m-PEG24-amine.

Table 1: Chemical and Physical Properties of **m-PEG24-NH2**

Property	Value	Source
Molecular Formula	C49H101NO24	[1]
Molecular Weight	~1088.3 g/mol	[1]
CAS Number	2151823-08-2 or 32130-27-1	[1][2][3]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water and most organic solvents	[1]
Storage	Store at -20°C, protect from light	[4]

Supplier Information

A variety of chemical suppliers offer **m-PEG24-NH2**, often with differing purity grades and in various quantities. Researchers should consult the respective company's certificate of analysis for detailed specifications.

Table 2: Key Suppliers of **m-PEG24-NH2**

Supplier	Website	Noted Purity/Grade
BroadPharm	--INVALID-LINK--	≥95%
Biopharma PEG	--INVALID-LINK--	High Purity
MedChemExpress	--INVALID-LINK--	≥98%
InvivoChem	--INVALID-LINK--	Research Grade

Experimental Protocols

The terminal amine group of **m-PEG24-NH2** is a versatile functional group for bioconjugation, readily reacting with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.

General Protocol for Conjugation to a Carboxyl Group-Containing Molecule (e.g., Protein, Small Molecule)

This protocol describes the EDC/NHS-mediated coupling of **m-PEG24-NH2** to a molecule containing a carboxylic acid.

Materials:

- **m-PEG24-NH2**
- Carboxyl-containing molecule (e.g., protein, drug)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment

Procedure:

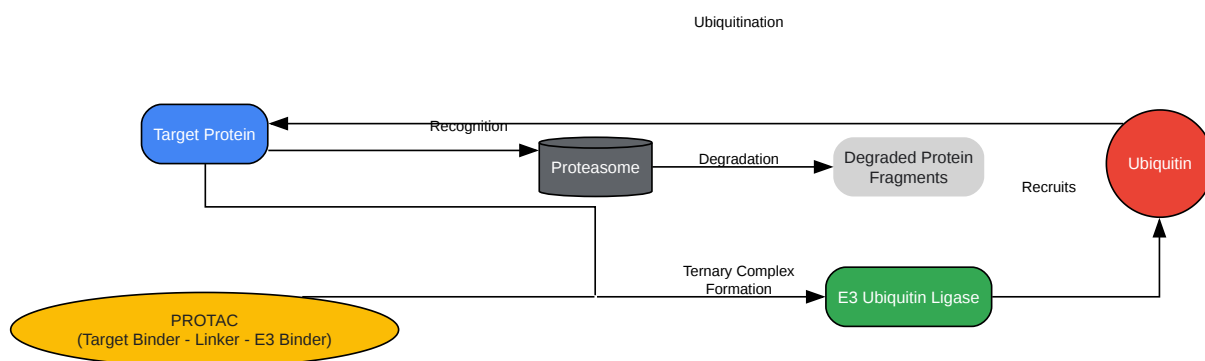
- Preparation of Reagents:
 - Dissolve the carboxyl-containing molecule in Activation Buffer.
 - Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
 - Dissolve **m-PEG24-NH2** in Conjugation Buffer.
- Activation of Carboxyl Groups:

- To the solution of the carboxyl-containing molecule, add a 5- to 10-fold molar excess of EDC and NHS from the stock solutions.
- Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the dissolved **m-PEG24-NH2** to the activated molecule solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by quenching unreacted NHS esters. Incubate for 30 minutes at room temperature.
- Purification:
 - Remove unreacted **m-PEG24-NH2** and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer.

Key Applications and Signaling Pathways

A significant application of **m-PEG24-NH2** is in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[5] The PEG linker, in this case, **m-PEG24-NH2**, serves as a flexible spacer connecting the target-binding ligand and the E3 ligase-binding ligand.

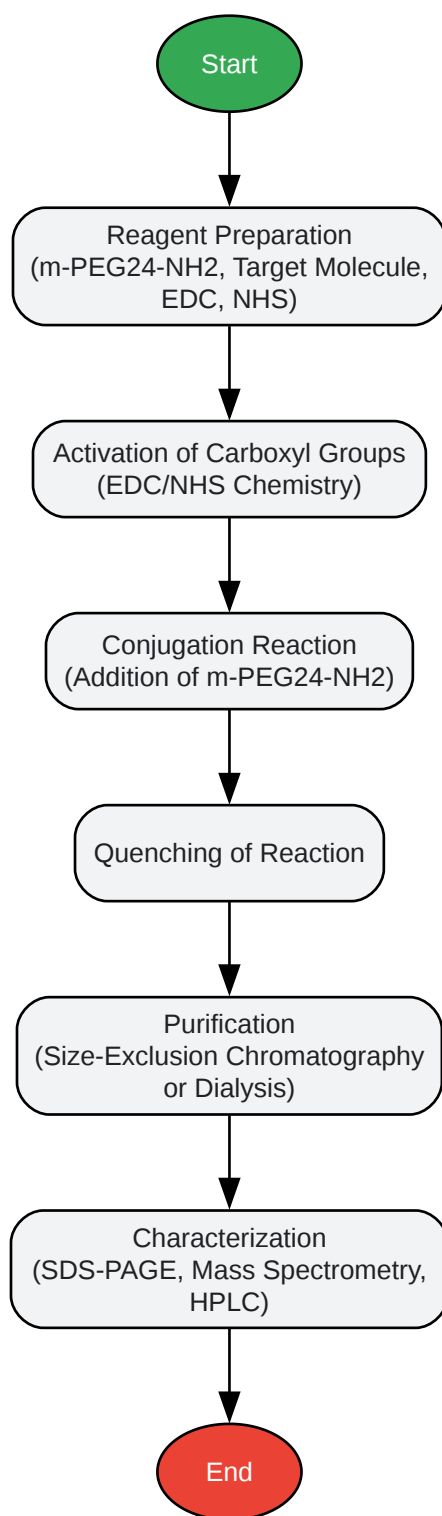
Below is a diagram illustrating the general mechanism of action for a PROTAC.



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Caption: General mechanism of PROTAC-mediated protein degradation.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a bioconjugate using **m-PEG24-NH2**.



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Caption: Experimental workflow for bioconjugation with **m-PEG24-NH2**.

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